![molecular formula C24H23BrN4O3 B2930020 N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941886-73-3](/img/new.no-structure.jpg)
N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23BrN4O3 and its molecular weight is 495.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes, which could have implications for the development of new materials and therapeutic agents (Chkirate et al., 2019).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including acetamides, have been investigated to understand their potential for applications in photonic devices such as optical switches, modulators, and in optical energy applications. This research provides insight into how molecular structures influence the linear and nonlinear optical behavior of materials, which is crucial for the development of advanced optical technologies (Castro et al., 2017).
Antimicrobial Agents
New heterocyclic compounds incorporating the antipyrine moiety, derived from 4-acetamide pyrazolone, have been synthesized and tested for antimicrobial activities. These compounds exhibit promising biological activity against various microorganisms, indicating their potential as antimicrobial agents. This research underscores the significance of molecular design in developing new therapeutic options for combating infections (Aly et al., 2011).
Antimicrobial and Antifungal Activities
Novel thiazoles with pyrazole moieties have been synthesized and shown to exhibit significant antimicrobial and antifungal activities. Such studies are vital for identifying new chemical entities that can serve as leads in the development of treatments for infectious diseases (Saravanan et al., 2010).
Propriétés
Numéro CAS |
941886-73-3 |
|---|---|
Formule moléculaire |
C24H23BrN4O3 |
Poids moléculaire |
495.377 |
Nom IUPAC |
N-(4-bromophenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-14-32-20-10-4-17(5-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-8-6-18(25)7-9-19/h4-13,15H,2-3,14,16H2,1H3,(H,26,30) |
Clé InChI |
HMSCVQHDEJHNSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)
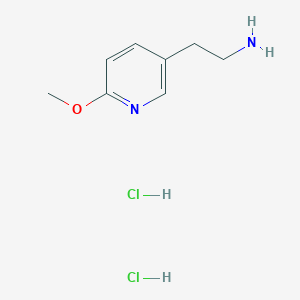
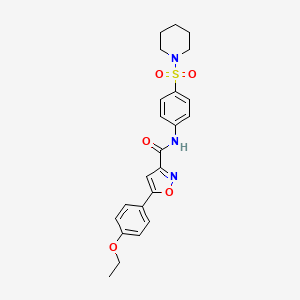
![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)
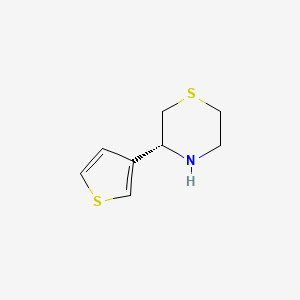
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
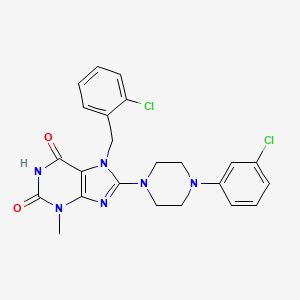
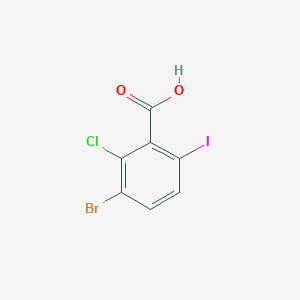
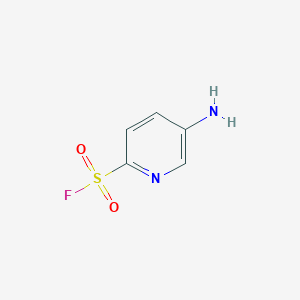
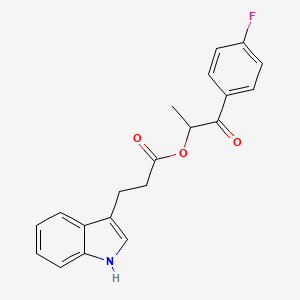
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-phenylbutanamide](/img/structure/B2929958.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2929960.png)
